Cas no 178408-13-4 (Carbamodithioic acid,(4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester (9CI))

Carbamodithioic acid,(4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester (9CI) structure
178408-13-4 structure
Product Name:Carbamodithioic acid,(4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester (9CI)
CAS No:178408-13-4
MF:C10H17NO2S2
MW:247.377480268478
CID:211317
PubChem ID:3075361
Update Time:2025-04-19

Carbamodithioic acid,(4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • Carbamodithioic acid,(4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester (9CI)
    • ethyl N-(4,4-dimethyl-3-oxopentanoyl)carbamodithioate
    • Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester
    • Ethyl (4,4-dimethyl-1,3-dioxopentyl)carbamodithioate
    • ethyl (4,4-dimethyl-3-oxopentanoyl)dithiocarbamate
    • N-ethylsulfanylcarbothioyl-4,4-dimethyl-3-oxo-pentanamide
    • DTXSID00170479
    • 178408-13-4
    • Inchi: 1S/C10H17NO2S2/c1-5-15-9(14)11-8(13)6-7(12)10(2,3)4/h5-6H2,1-4H3,(H,11,13,14)
    • InChI Key: ZNCDQJGYVKCPMX-UHFFFAOYSA-N
    • SMILES: S(CC)C(NC(CC(C(C)(C)C)=O)=O)=S

Computed Properties

  • Exact Mass: 247.07021
  • Monoisotopic Mass: 247.07
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 8
  • XLogP3: 2.5
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.147
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.536
  • PSA: 46.17

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